molecular formula C12H18O2 B7892472 5-Norbornene-2-carboxylic-t-butyl ester

5-Norbornene-2-carboxylic-t-butyl ester

Cat. No. B7892472
M. Wt: 194.27 g/mol
InChI Key: BZBMBZJUNPMEBD-QIIDTADFSA-N
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Description

5-Norbornene-2-carboxylic-t-butyl ester is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Norbornene-2-carboxylic-t-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Norbornene-2-carboxylic-t-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Adhesion Promotion for Photoresists : A copolymer of t-butyl 5-norbornene-2-carboxylate and other components was synthesized for ArF excimer laser lithography. It showed improved adhesion to silicon substrates, which is crucial for photolithographic processes in semiconductor manufacturing (Kim et al., 2000).

  • Copolymerization and Solubility Control : 5-Norbornene-2-carboxylic-t-butyl ester is used in copolymerization processes. Cyclopentadienyl Nickel and Palladium complexes effectively copolymerize norbornene with its esters, influencing polymer solubility and glass transition temperatures. These polymers are soluble in organic solvents and form flexible, transparent films (Kaita et al., 2006).

  • Reactive Polymeric Architectures : Exo-5-norbornene-2-carboxylic acid pentafluorophenyl ester is used to create soluble polymeric active esters through polymerization. These polymers can react with primary and secondary amines, demonstrating their utility in creating multifunctional polymers (Vogel & Théato, 2007).

  • Polymerization for Material Properties : Palladium-catalyzed polymerization of norbornene and its esters produce copolymers with significant application in materials science. The resulting materials exhibit diverse molecular weights and properties useful in manufacturing and engineering (Heinz et al., 1998).

  • Sugar-Coated Polymers : Ring-opened homopolymers of 5-norbornene-2-carboxylates, including sugar-coated versions, demonstrate the versatility of this compound in creating specialized polymers for potential biomedical applications (Nomura & Schrock, 1996).

properties

IUPAC Name

tert-butyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3/t8-,9+,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBMBZJUNPMEBD-QIIDTADFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1C[C@@H]2C[C@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Norbornene-2-carboxylic-t-butyl ester

CAS RN

154970-45-3
Record name tert-Butyl 5-Norbornene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a reactor, 66 g of cyclopentadiene was first put and then mixed with 500 g of tetrahydrofuran. To the reactor, 128 g of t-butyl acrylate was added. Thereafter, these reactants were subjected to a reaction at a temperature of -30 to 60° C. for 10 hrs with stirring. After the completion of the reaction, the solvent was vaporized in vacuo by use of a rotary evaporator then vacuum distilled to produce the title compound: yield is 90%.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

In a reactor, cyclopentadiene (66 g) and tetrahydrofuran solvent (500 g) were charged, and the mixture was stirred homogeneously. To the reaction mixture, tert-butyl acrylate (128 g) was added, and the resultant mixture was stirred at a temperature between −30° C. and 60° C. for about 10 hours to carry out the reaction. When the reaction was completed, the solvent was removed by using a rotary evaporator, and the residue was distilled under reduced pressure to obtain 176 g (yield: 90%) of tert-butyl 5-norbornene-2-carboxylate represented by chemical formula VIIa.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Cyclopentadiene (66 g) and 154 g of t-butyl acrylate were dissolved in 500 g of THF solvent. After the reaction at 30° C. for 24 hours, the solvent and excess t-butyl acrylate were removed in rotary evaporator. The residue was distilled under reduced pressure to obtain 150 g of t-butyl 5-norbornene- 2-carboxylate as a mixture of endo and exo (yield: 68%). NMR spectral data of the resulting compound (19) is shown in FIG. 2.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MV Bermeshev, PP Chapala - Progress in Polymer Science, 2018 - Elsevier
This comprehensive review surveys recent research trends in the addition polymerization of functionalized norbornenes for the macromolecular design of high performance materials in …
Number of citations: 131 www.sciencedirect.com
Y Chen - 2010 - search.proquest.com
The primary theme of this thesis is the copolymerization of polar and non-polar monomers. On the one hand, chapter 2 and chapter 3 focus on the copolymerization via a free radical …
Number of citations: 2 search.proquest.com

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